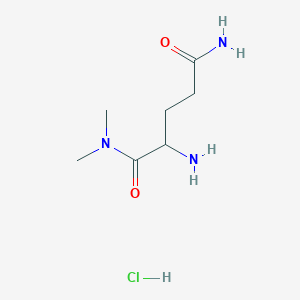![molecular formula C12H16BrN B1407400 1-[2-(3-Bromophenyl)ethyl]pyrrolidine CAS No. 1225280-80-7](/img/structure/B1407400.png)
1-[2-(3-Bromophenyl)ethyl]pyrrolidine
Übersicht
Beschreibung
“1-[2-(3-Bromophenyl)ethyl]pyrrolidine” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-[2-(3-Bromophenyl)ethyl]pyrrolidine”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The molecular structure of “1-[2-(3-Bromophenyl)ethyl]pyrrolidine” includes a bromophenyl group attached to a pyrrolidine ring via an ethyl linker . The exact mass of the molecule is 260.99200 .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocyclic Chemistry
- Aryl radical building blocks like 2-(2-Bromophenyl)ethyl groups are integral in synthesizing tri- and tetra-cyclic heterocycles through radical cyclization reactions onto azoles. These cyclizations yield new 6-membered rings attached to azoles and have been successfully conducted on solid-phase resins, marking significant progress in heterocyclic chemistry (Allin et al., 2005).
Advanced Organic Synthesis Techniques
- Compounds with bromophenyl groups have been used to synthesize ethyl nicotinate derivatives, which underwent further reactions to produce various heterocyclic compounds. These syntheses highlight the role of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine in generating complex molecular architectures with potential applications in pharmaceuticals and material science (Gad-Elkareem et al., 2011).
Crystallography and Molecular Structure Studies
- Understanding molecular and crystal structures is crucial in fields like drug design and material science. Studies involving bromophenyl compounds contribute significantly to this by providing insights into molecular conformations, intermolecular interactions, and stabilization mechanisms within crystal structures (Nirmala et al., 2009).
Formation of Complexes with Metals
- The formation of complexes between organometallic compounds and 1-[2-(3-Bromophenyl)ethyl]pyrrolidine derivatives is an area of interest, particularly for catalytic applications. These complexes can be pivotal in organic synthesis, offering a pathway to synthesize a wide range of chemical products efficiently (Singh et al., 2003).
Catalysis in Organic Reactions
- The use of bromophenyl and pyrrolidine compounds in catalysis, particularly in light-mediated annulation reactions, showcases their utility in constructing complex molecular systems. These reactions are vital for producing functional materials and biologically active molecules (Das et al., 2016).
Antibacterial Research
- Pyrrolidine derivatives with bromophenyl groups have been investigated for their antibacterial properties. This research is crucial for developing new antibiotics and understanding the effects of molecular modifications on antibacterial activity (Kim et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14/h3-5,10H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWUBDIFJUPQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenyl)ethyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
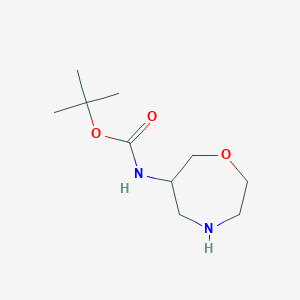
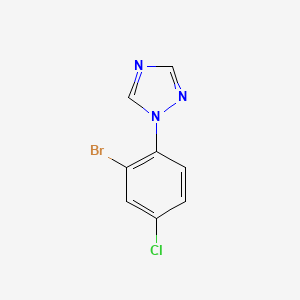
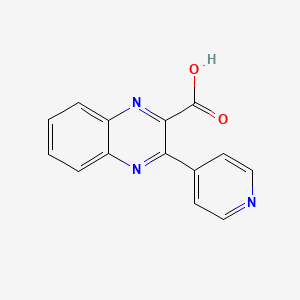
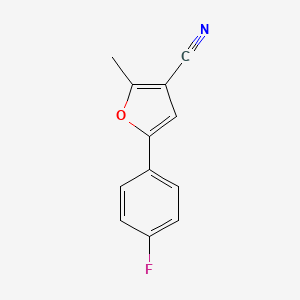
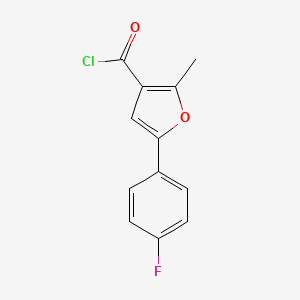
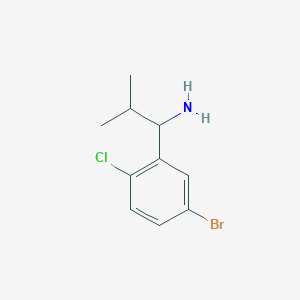
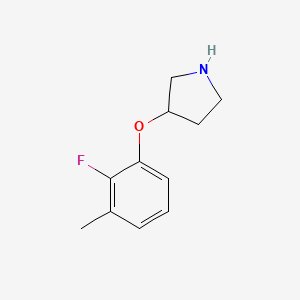
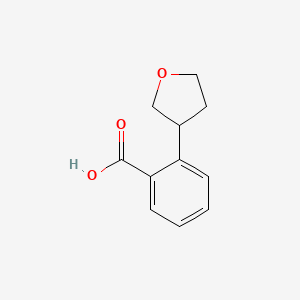
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
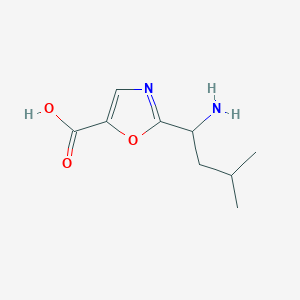
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
